molecular formula C42H48F3O5- B14281475 6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate CAS No. 126675-87-4

6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate

Cat. No.: B14281475
CAS No.: 126675-87-4
M. Wt: 689.8 g/mol
InChI Key: OINOUEYLFFBPMJ-UHFFFAOYSA-M
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Description

6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its structure includes a naphthalene core, a biphenyl group, and a trifluorooctan-2-yl moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the naphthalene-2-carboxylate core, followed by the introduction of the biphenyl and trifluorooctan-2-yl groups through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts, organic solvents like dichloromethane, and bases such as potassium carbonate. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-quality material. The scalability of the synthetic route is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can simplify the structure or alter its electronic properties.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace specific groups within the molecule, leading to derivatives with varied properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in derivatives with modified functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, contributing to the development of new chemical entities.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways. The compound’s trifluorooctan-2-yl moiety is particularly important for its binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-[({8-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate
  • 6-[({8-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate

Uniqueness

Compared to similar compounds, 6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate stands out due to its longer alkyl chain (decyloxy group), which enhances its hydrophobicity and potentially improves its interaction with lipid membranes. This unique feature may contribute to its superior performance in certain applications, such as drug delivery and material science.

Properties

CAS No.

126675-87-4

Molecular Formula

C42H48F3O5-

Molecular Weight

689.8 g/mol

IUPAC Name

6-[8-[4-(4-decoxyphenyl)phenyl]-1,1,1-trifluorooctan-2-yl]oxycarbonylnaphthalene-2-carboxylate

InChI

InChI=1S/C42H49F3O5/c1-2-3-4-5-6-7-10-13-28-49-38-26-24-33(25-27-38)32-18-16-31(17-19-32)14-11-8-9-12-15-39(42(43,44)45)50-41(48)37-23-21-34-29-36(40(46)47)22-20-35(34)30-37/h16-27,29-30,39H,2-15,28H2,1H3,(H,46,47)/p-1

InChI Key

OINOUEYLFFBPMJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCC(C(F)(F)F)OC(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)[O-]

Origin of Product

United States

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